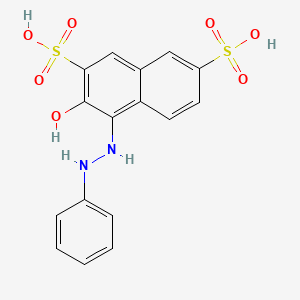
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, which is substituted with hydroxy, phenylhydrazinyl, and disulfonic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxy and disulfonic acid groups are introduced through sulfonation and hydroxylation reactions. The phenylhydrazinyl group is then added via a coupling reaction with phenylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes, followed by purification steps to ensure high purity. The coupling reaction with phenylhydrazine is optimized for yield and efficiency, often using catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The phenylhydrazinyl group can be reduced to form hydrazines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate with DNA, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- Hydroxynaphthol blue
Uniqueness
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
95065-13-7 |
|---|---|
分子式 |
C16H14N2O7S2 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
3-hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H14N2O7S2/c19-16-14(27(23,24)25)9-10-8-12(26(20,21)22)6-7-13(10)15(16)18-17-11-4-2-1-3-5-11/h1-9,17-19H,(H,20,21,22)(H,23,24,25) |
InChI 键 |
SLXWVIYALUTSRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
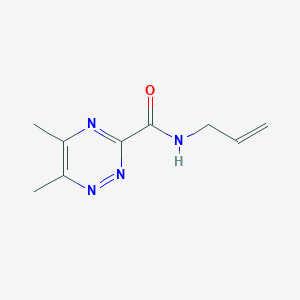
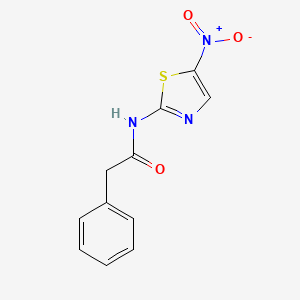
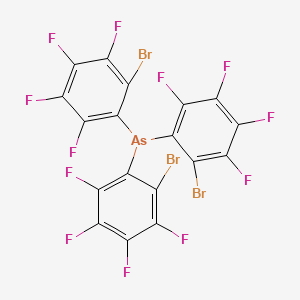
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
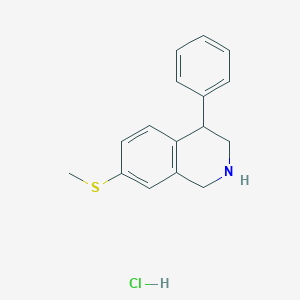
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
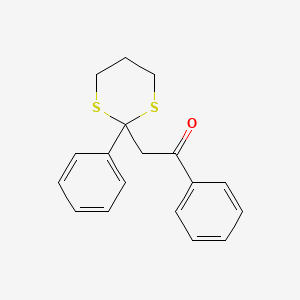
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
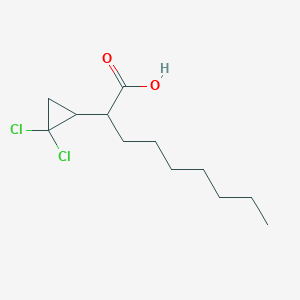
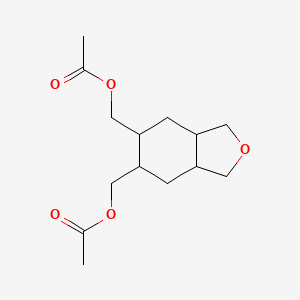
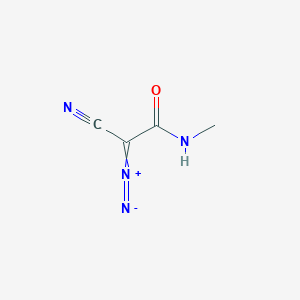
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
